molecular formula C6H10N4S B1201578 Imetit CAS No. 102203-18-9

Imetit

Numéro de catalogue: B1201578
Numéro CAS: 102203-18-9
Poids moléculaire: 170.24 g/mol
Clé InChI: PEHSVUKQDJULKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IMETIT est un composé chimique connu pour son rôle d'agoniste du récepteur H3 de l'histamine. Il est scientifiquement appelé 2-(1H-imidazol-5-yl)éthyl carbamimidothioate . Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine de la neuropharmacologie.

Méthodes De Préparation

IMETIT peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction du 2-(1H-imidazol-5-yl)éthanol avec le thiophosgène pour former le 2-(1H-imidazol-5-yl)éthyl isothiocyanate, qui est ensuite traité avec de l'ammoniac pour donner this compound . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le dichlorométhane et des températures allant de 0 °C à la température ambiante.

Les méthodes de production industrielle d'this compound ne sont pas largement documentées, mais la synthèse suit généralement des principes similaires à la préparation à l'échelle du laboratoire, avec des ajustements pour les réactions à plus grande échelle et les processus de purification.

Analyse Des Réactions Chimiques

IMETIT subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones dans des conditions spécifiques.

    Réduction : Les réactions de réduction peuvent convertir this compound en ses dérivés aminés correspondants.

    Substitution : this compound peut participer à des réactions de substitution nucléophile, où le groupe thiourée peut être remplacé par d'autres nucléophiles.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et les nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs H3 de l'histamine, qui sont des récepteurs couplés aux protéines G principalement présents dans le système nerveux central. Lors de la liaison, this compound active ces récepteurs, ce qui entraîne l'inhibition de la libération d'histamine et la modulation de la libération de neurotransmetteurs. Cette action entraîne divers effets physiologiques, notamment une réduction de l'inflammation et une modulation des fonctions cognitives .

Applications De Recherche Scientifique

IMETIT has a wide range of scientific research applications:

Mécanisme D'action

IMETIT exerts its effects by binding to histamine H3 receptors, which are G protein-coupled receptors predominantly found in the central nervous system. Upon binding, this compound activates these receptors, leading to the inhibition of histamine release and modulation of neurotransmitter release. This action results in various physiological effects, including reduced inflammation and modulation of cognitive functions .

Comparaison Avec Des Composés Similaires

IMETIT est unique en raison de sa forte affinité et de sa sélectivité pour les récepteurs H3 de l'histamine. Des composés similaires comprennent :

Comparé à ces composés, this compound se distingue par sa capacité à activer spécifiquement les récepteurs H3, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name

2-(1H-imidazol-5-yl)ethyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c7-6(8)11-2-1-5-3-9-4-10-5/h3-4H,1-2H2,(H3,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHSVUKQDJULKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043737
Record name Imetit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102203-18-9
Record name 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102203-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imetit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imetit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMETIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677MJ4VPZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imetit
Reactant of Route 2
Reactant of Route 2
Imetit
Reactant of Route 3
Reactant of Route 3
Imetit
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Imetit
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Imetit
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Imetit
Customer
Q & A

Q1: What is the primary molecular target of Imetit?

A1: this compound is a highly potent and selective agonist of the histamine H3 receptor (H3R). [, , , , , , , , , , , , ]

Q2: Where are histamine H3 receptors (H3Rs) primarily located?

A2: H3Rs are primarily located in the central nervous system (CNS) and to a lesser extent in the peripheral nervous system (PNS). [, , , , ]

Q3: How does this compound interact with H3Rs?

A3: this compound binds to H3Rs and mimics the action of the endogenous ligand, histamine, leading to receptor activation. [, , , ]

Q4: What are the downstream consequences of H3R activation by this compound?

A4: H3R activation by this compound primarily leads to the inhibition of neurotransmitter release, including histamine, dopamine, norepinephrine, serotonin, and glutamate. [, , , , , , , ] This inhibition occurs through Gi/o protein-coupled pathways, leading to downstream effects such as decreased cAMP production, modulation of ion channels (e.g., inhibition of N-type calcium channels), and altered intracellular signaling cascades (e.g., ERK1/2). [, , ]

Q5: Does this compound affect the release of other neurotransmitters besides histamine?

A5: Yes, this compound, through its action on H3Rs, has been shown to modulate the release of several other neurotransmitters, including norepinephrine, dopamine, and acetylcholine. [, , , , , , ]

Q6: How does this compound affect norepinephrine release in the heart?

A6: this compound, by activating H3Rs, inhibits both the exocytotic release of norepinephrine during early myocardial ischemia and the carrier-mediated release of norepinephrine during protracted ischemia. This inhibitory effect on norepinephrine release has been observed in both animal models and human heart tissue. [, ]

Q7: How does this compound's effect on norepinephrine release relate to its potential therapeutic benefits?

A7: The excessive release of norepinephrine during myocardial ischemia contributes to cardiac dysfunction and arrhythmias. This compound's ability to attenuate this release, as demonstrated in research using human heart tissue, suggests its potential as a novel therapeutic strategy for mitigating ischemia-related cardiac complications. [, ]

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C6H10N4S and a molecular weight of 174.24 g/mol.

Q9: Is there any spectroscopic data available for this compound?

A9: The provided research papers do not offer detailed spectroscopic data (NMR, IR, etc.) for this compound.

A9: The provided research focuses on the pharmacological properties of this compound. Data regarding its material compatibility and stability outside a biological context is not discussed.

A9: this compound is not reported to possess catalytic properties. Its activity centers on its role as a ligand for the histamine H3 receptor.

Q10: Have computational approaches been used to study this compound?

A12: While the provided research does not delve into specific computational studies, one study [] utilizes molecular modeling to understand how mutations within the transmembrane domain 5 of the H3 receptor affect the binding of this compound and other agonists. This suggests that computational methods, like molecular docking and molecular dynamics simulations, can be valuable tools to explore the binding interactions of this compound and other ligands with H3R.

Q11: Does the stereochemistry of this compound affect its activity?

A11: The provided research does not explicitly state whether this compound possesses chiral centers or if its stereochemistry impacts its activity.

A11: The documents primarily focus on the pharmacological effects of this compound. Information about its chemical stability or formulation strategies to enhance its properties is not included.

A11: The research papers do not directly address SHE (Safety, Health, and Environment) regulations specific to this compound.

Q12: What is the duration of action of this compound?

A18: Studies in mice and rats show that the effect of this compound on tele-methylhistamine levels in the cerebral cortex remains at its peak even after 6 hours post-administration. This suggests a relatively long duration of action for the drug. []

Q13: Are there differences in the effects of centrally and peripherally administered this compound?

A19: Yes, research indicates distinct effects depending on the administration route. Peripherally administered this compound decreases vascular tone in the mesenteric artery and increases intestinal oxygen uptake, potentially by inhibiting sympathetic vasoconstriction. In contrast, central administration of this compound increases blood pressure and decreases mesenteric blood flow and oxygen consumption, suggesting activation of the sympathetic nervous system. [] This highlights the importance of considering both central and peripheral effects of this compound.

Q14: In which in vitro models has this compound been shown to be effective?

A20: this compound effectively inhibits the binding of a radiolabeled H3 antagonist to rat brain membranes. [] It also inhibits potassium-induced release of histamine from rat brain slices and synaptosomes. [] Furthermore, this compound inhibits calcitonin gene-related peptide release from cardiac C fibers in guinea pig atria, demonstrating its efficacy in modulating sensory nerve function. [] In a human cellular model (SH-SY5Y cells transfected with human H3R), this compound effectively reduced intracellular calcium increases and norepinephrine exocytosis in response to membrane depolarization, highlighting its efficacy in modulating neurotransmitter release. []

Q15: What in vivo models have been used to study the effects of this compound?

A15: Several animal models have been employed, including:

  • Rodent models of allergic rhinitis: this compound effectively reduces nasal symptoms like sneezing and rubbing in ovalbumin-sensitized guinea pigs and mice. [, ]
  • Rodent models of myocardial infarction: this compound demonstrates cardioprotective effects in rats by attenuating isoproterenol-induced ECG abnormalities, heart rate changes, oxidative stress, and myocardial injury. [, ]
  • Rodent models of obesity and diabetes: this compound reduces appetite, body weight, fat mass, and improves metabolic parameters in diet-induced obese mice. []
  • Primate models of Parkinson’s disease: this compound reduces L-DOPA-induced chorea in MPTP-lesioned marmosets. []

Q16: Have clinical trials been conducted with this compound in humans?

A16: The provided research does not mention any completed or ongoing clinical trials involving this compound in humans.

A16: The development of resistance to this compound is not discussed in the provided research papers.

Q17: What are the potential adverse effects of this compound?

A24: While the research primarily focuses on the potential therapeutic benefits of this compound, one study [] observed that high doses of this compound (10 mg/kg) administered alone, without L-DOPA, exacerbated parkinsonian disability in MPTP-lesioned marmosets. This finding underscores the need for careful dose optimization in future preclinical and clinical studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.